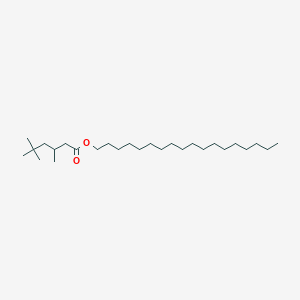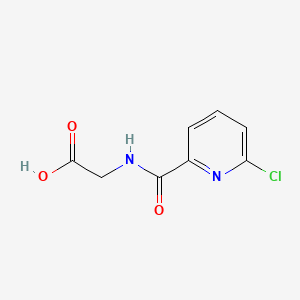
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is a chemical compound with the molecular formula C24H49N2O6S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification and dispersion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate typically involves the reaction of oleamide with N-methyl ethanolamine, followed by methylation with methyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of oleamide and N-methyl ethanolamine.
Reaction Control: Automated systems to maintain optimal temperature and pH.
Purification: The product is purified using distillation or crystallization techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl sulphate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism by which N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate exerts its effects involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The molecular targets include lipid membranes and proteins, where it can alter membrane fluidity and protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)oleamide: Similar structure but lacks the methylamino group.
N-(2-(Dimethylamino)ethyl)oleamide: Contains a dimethylamino group instead of a hydroxyethyl group.
N-(2-(Hydroxyethyl)ethyl)oleamide: Similar but with an ethyl group instead of a methyl group.
Uniqueness
N-(2-((2-Hydroxyethyl)methylamino)ethyl)oleamide methyl sulphate is unique due to its combination of hydroxyethyl and methylamino groups, which confer specific surfactant properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
82799-37-9 |
|---|---|
Fórmula molecular |
C23H46N2O2.CH4O4S C24H50N2O6S |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
(Z)-N-[2-(3-hydroxypropylamino)ethyl]octadec-9-enamide;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H46N2O2.CH4O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)25-21-20-24-19-17-22-26;1-5-6(2,3)4/h9-10,24,26H,2-8,11-22H2,1H3,(H,25,27);1H3,(H,2,3,4)/b10-9-; |
Clave InChI |
WOJFQTBHOGDZSA-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCCO.COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)



![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
